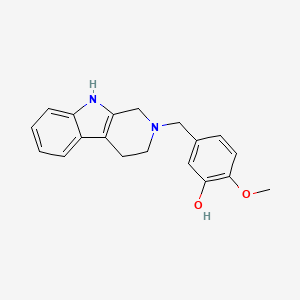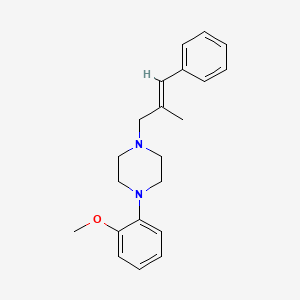![molecular formula C17H16IN3O2S B5027949 2-iodo-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5027949.png)
2-iodo-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-iodo-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide, also known as Compound 1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound was first synthesized in 2013 and has since been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 2-iodo-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide 1 involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is responsible for the removal of acetyl groups from histone proteins, which can lead to the repression of gene expression. By inhibiting HDAC, 2-iodo-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide 1 can increase the acetylation of histone proteins, resulting in the activation of genes that are involved in various cellular processes.
Biochemical and Physiological Effects:
2-iodo-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide 1 has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In addition, 2-iodo-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide 1 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Finally, this compound has been studied for its potential neuroprotective effects, as it has been shown to increase the expression of genes that are involved in neuronal survival.
Advantages and Limitations for Lab Experiments
One advantage of using 2-iodo-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide 1 in lab experiments is its specificity for HDAC inhibition. This compound has been shown to selectively inhibit HDAC1 and HDAC3, which are involved in various cellular processes. In addition, 2-iodo-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide 1 has been shown to have low toxicity in vitro, making it a potentially safe compound for use in lab experiments. However, one limitation of using 2-iodo-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide 1 is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 2-iodo-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide 1. One potential avenue of study is the development of more potent analogs of this compound, which could have increased therapeutic potential. In addition, the specific genes that are activated by 2-iodo-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide 1 could be further studied to identify potential targets for therapeutic intervention. Finally, the potential neuroprotective effects of 2-iodo-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide 1 could be studied further in animal models of neurodegenerative diseases.
Synthesis Methods
The synthesis of 2-iodo-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide 1 involves a multi-step process that includes the reaction of 3-aminobenzoic acid with propionyl chloride to form 3-(propionylamino)benzoic acid. This intermediate is then reacted with thionyl chloride to form 3-(propionylamino)benzoyl chloride, which is subsequently reacted with 3-aminobenzenethiol to form 2-iodo-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide 1.
Scientific Research Applications
2-iodo-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide 1 has been studied for its potential therapeutic applications in various fields of scientific research. In particular, this compound has shown promise in the treatment of cancer, inflammation, and neurodegenerative diseases.
properties
IUPAC Name |
2-iodo-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16IN3O2S/c1-2-15(22)19-11-6-5-7-12(10-11)20-17(24)21-16(23)13-8-3-4-9-14(13)18/h3-10H,2H2,1H3,(H,19,22)(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYMPPJKXSKZNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16IN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,1,3-benzothiadiazol-5-ylmethyl){[3-(2-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B5027870.png)
![N-ethyl-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine](/img/structure/B5027871.png)
![5-bromo-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B5027887.png)
![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5027894.png)
![N-[1-(4-ethoxyphenyl)ethyl]-2-phenylacetamide](/img/structure/B5027900.png)


![N-(sec-butyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5027913.png)

![8-methyl-8-azabicyclo[3.2.1]octan-3-one O-[4-(dimethylamino)-2-methoxy-5-nitrobenzoyl]oxime hydrochloride](/img/structure/B5027922.png)
![(2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B5027929.png)
![4-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzonitrile](/img/structure/B5027933.png)

![2-{5-[(5-bromo-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5027956.png)